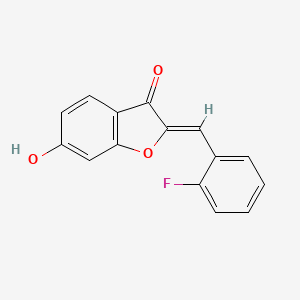

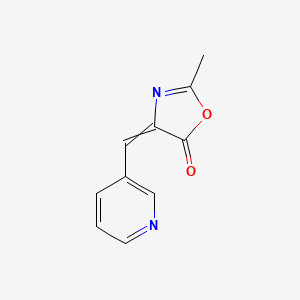

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a fluorinated organic molecule that is structurally related to benzofuran derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds. For instance, the structural insights of similar fluorinated γ-alkylidenebutenolides analogues of natural products have been investigated, which can provide a basis for understanding the molecular structure and properties of the compound .

Synthesis Analysis

The synthesis of fluorinated benzofuran derivatives is not explicitly detailed in the provided papers. However, the structural characterization of similar compounds suggests that methods such as NMR spectroscopy and X-ray crystallography are crucial in confirming the stereochemistry and purity of synthesized compounds . The synthesis process likely involves the formation of the benzofuran core followed by the introduction of the fluorobenzylidene moiety through a condensation reaction.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using NMR spectroscopy and X-ray crystallography. For instance, the stereochemistry of the exocyclic double bond in fluorinated benzofuran compounds has been determined to be Z, which is consistent with the configuration of the compound . The molecular geometry and electronic distribution can be further analyzed using computational methods such as density functional theory (DFT), as demonstrated in the study of a nitro-substituted benzofuran derivative .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be complex, as illustrated by the photoreactions of 3-diazo-3H-benzofuran-2-one. These reactions include dimerization and hydrolysis, leading to various products depending on the reaction conditions . While the specific reactions of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one are not detailed, it can be inferred that the presence of the fluorobenzylidene group and the hydroxy group could influence its reactivity, potentially affecting its photophysical properties and its behavior in the presence of nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from spectroscopic studies. Vibrational and electronic absorption spectra provide information on the ground state properties of these compounds. For example, the UV-Visible spectrum of a nitro-substituted benzofuran derivative was recorded and compared with theoretical spectra obtained from time-dependent DFT (TD-DFT), showing good agreement . Such studies can be indicative of the optical properties of related compounds, including fluorescence characteristics, which may be applicable to (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one.

Applications De Recherche Scientifique

Vibrational and Electronic Properties

- The vibrational and electronic properties of related benzofuran compounds have been explored through experimental and theoretical techniques, such as FT-IR, FT-Raman, UV spectra, and density functional theory (DFT). Studies demonstrate the compound's potential in fluorescence microscopy, indicating its utility in materials science and imaging applications (Veeraiah et al., 2012).

Synthetic Methodologies

- Innovative synthetic routes have been developed for benzofuran derivatives, showcasing the compound's relevance in organic synthesis. For instance, palladium-catalyzed carbonylative synthesis using formic acid as the CO source offers a method to obtain benzofuran-2(3H)-one derivatives, highlighting the compound's significance in synthetic organic chemistry (Li et al., 2017).

- The first total synthesis of related 2-isopropyliden-2H-benzofuran-3-one, isolated from natural sources, has been reported, underscoring the compound's importance in medicinal chemistry and natural product synthesis (Pergomet et al., 2017).

Potential Biological Activities

- Some studies focus on the synthesis of spirocyclic sigma1 receptor ligands, including benzofuran derivatives, for potential use as PET radiotracers. These compounds exhibit high selectivity and affinity, suggesting the compound's potential in neurology and imaging (Maestrup et al., 2009).

- Research into the electrochemical synthesis of new benzofuran derivatives indicates the compound's utility in developing novel herbicides, highlighting its application in agriculture and environmental science (Qi-sun, 2005).

Mécanisme D'action

Orientations Futures

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it could potentially be used in the study of proteins and their functions, which could have implications in various fields such as biology, medicine, and pharmacology.

Propriétés

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-12-4-2-1-3-9(12)7-14-15(18)11-6-5-10(17)8-13(11)19-14/h1-8,17H/b14-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODGEZBGTVIQRN-AUWJEWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

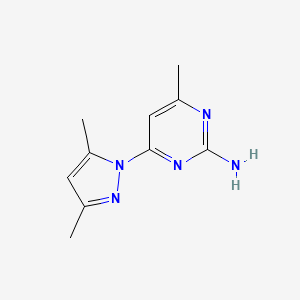

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)